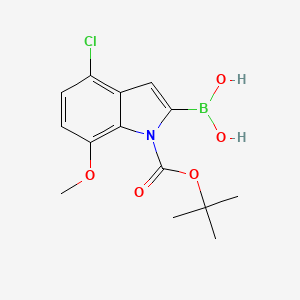

(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid

Description

(1-(tert-Butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid is a specialized boronic acid derivative featuring an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a chlorine atom at position 4, a methoxy group at position 7, and a boronic acid moiety at position 2. The Boc group enhances solubility and stability during synthetic procedures, while the chlorine and methoxy substituents modulate electronic and steric properties, influencing reactivity in cross-coupling reactions like Suzuki-Miyaura . This compound is primarily used in pharmaceutical and materials chemistry as a building block for synthesizing complex heterocycles.

Properties

IUPAC Name |

[4-chloro-7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO5/c1-14(2,3)22-13(18)17-11(15(19)20)7-8-9(16)5-6-10(21-4)12(8)17/h5-7,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFYSKWECRZQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2N1C(=O)OC(C)(C)C)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids, including indole boronic acids, are often used in suzuki-miyaura cross-coupling reactions, which suggests that their targets could be various organic compounds with which they can form carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an organic compound in the presence of a palladium catalyst and a base. The result is the formation of a new carbon-carbon bond.

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers. Therefore, the compound could potentially influence a wide range of biochemical pathways depending on the specific targets it interacts with.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling. This can lead to the synthesis of a wide range of organic compounds, depending on the specific targets the compound interacts with.

Action Environment

The efficacy and stability of (1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid, like many other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at −20°C to maintain its stability.

Biological Activity

(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid, with the molecular formula C14H17BClNO5 and CAS number 1203844-60-3, is a boronic acid derivative of indole that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boron reagents under controlled conditions. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, facilitating its use in various biological assays.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of indole, including this compound, showed cytotoxic effects against various cancer cell lines. Specifically, it was noted that the compound had an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 breast cancer cells, indicating moderate efficacy in inhibiting cell proliferation .

Antioxidant Activity

The compound also displays notable antioxidant properties. In vitro assays revealed its ability to scavenge free radicals, with an IC50 value recorded at 0.14 ± 0.01 µg/mL using the DPPH method. Such antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (very high inhibition)

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition)

These results indicate a promising profile for neuroprotective and anti-inflammatory applications .

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against Escherichia coli, showing effectiveness at a concentration of 6.50 mg/mL. This suggests potential use as an antibacterial agent in pharmaceutical formulations .

Case Studies

Several case studies have illustrated the diverse applications of this compound:

- Dermatological Applications : In formulations aimed at skin health, this compound was included due to its antioxidant and antimicrobial properties, demonstrating compatibility with skin cells in histological analyses.

- Pharmaceutical Development : The compound's ability to inhibit key enzymes involved in neurodegenerative diseases has led to interest in developing it as a therapeutic agent for conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The compound’s reactivity and stability are critically influenced by the substituents on the indole ring. Below is a comparative analysis with closely related analogs (Table 1):

Table 1: Key Structural and Physical Properties of Indol-2-yl Boronic Acid Derivatives

*Calculated based on substituent addition.

Key Observations:

The 4-Cl substituent introduces steric hindrance near the boronic acid, which may reduce coupling efficiency compared to analogs with substituents at less sterically demanding positions (e.g., 7-Cl).

Stability :

- Boronic acids with electron-withdrawing groups (e.g., 7-CN, 7-Cl) are generally more stable against protodeboronation due to reduced electron density at the boron center. The target compound’s 7-OMe group may render it less stable under acidic conditions compared to 7-Cl or 7-CN analogs .

Synthetic Utility: The 4-Cl substituent can direct regioselective functionalization via ortho-metalation, a strategy used in synthesizing polysubstituted indoles. This is less feasible in 7-substituted analogs . In , a related 6-cyano indol-2-yl boronic acid was successfully coupled with a halopyridine under standard Suzuki conditions (Na2CO3, Pd catalyst), suggesting the target compound’s compatibility with similar protocols .

Suzuki-Miyaura Coupling Efficiency

- Target Compound : The 7-OMe group may accelerate coupling rates due to enhanced electron density, but steric effects from 4-Cl could offset this advantage.

- 7-CN Analog: The strong electron-withdrawing cyano group reduces reactivity, requiring harsher conditions (e.g., higher temperatures or stronger bases) for effective coupling .

- 7-Cl Analog : Moderate reactivity; chlorine’s electron-withdrawing nature is balanced by its smaller steric profile compared to 4-Cl .

Functionalization Potential

- The 4-Cl in the target compound allows for further derivatization (e.g., nucleophilic substitution or cross-couplings), a feature absent in 7-substituted analogs.

- In contrast, the 7-CN group can undergo reduction to amines or hydrolysis to carboxylic acids, expanding its utility in late-stage functionalization .

Stability and Handling

- Protodeboronation : The target compound’s 7-OMe group may increase susceptibility to protodeboronation compared to 7-Cl or 7-CN analogs, necessitating storage under inert conditions .

- Thermal Stability : highlights that Boc-protected indole derivatives (e.g., compound 10a) decompose above 170°C, suggesting similar thermal limitations for the target compound .

Preparation Methods

Directed Lithiation and Boronation

A common approach to prepare indole boronic acids involves directed lithiation at the 2-position followed by quenching with a boron electrophile such as triisopropyl borate. This method is well-documented for related indole boronic acids and can be adapted for the Boc-protected 4-chloro-7-methoxy indole.

- Starting material: 6-chloro-indole-1-carboxylic acid tert-butyl ester or analogous Boc-protected indole derivative.

- Solvent: Dry tetrahydrofuran (THF).

- Base: Lithium diisopropylamide (LDA) generated in situ from n-butyllithium and diisopropylamine.

- Temperature: Low temperature (-78 to 0 °C) to control regioselectivity and minimize side reactions.

- Boron source: Triisopropyl borate added slowly under inert atmosphere.

- Workup: Acidic quench with dilute hydrochloric acid, extraction with ethyl acetate, drying, and purification by flash chromatography.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation | 6-chloro-indole-1-Boc + LDA in THF at 0 °C | - | Careful temperature control essential |

| Boronation | Triisopropyl borate added under N2 | - | Quenching with 2 N HCl |

| Workup | Extraction with EtOAc, drying, concentration | 91.5% | High purity (HPLC 98%) obtained |

This method yields the corresponding (1-(tert-butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid as a yellow solid with high yield and purity.

Palladium-Catalyzed Borylation (Mixture of Suzuki Coupling and Borylation)

Another approach involves palladium-catalyzed borylation of halogenated indole derivatives or Suzuki coupling reactions to install the boronate ester, which can be subsequently converted to the boronic acid.

- Starting material: Boc-protected 4-chloro-indole derivatives.

- Boron source: Bis(pinacolato)diboron.

- Catalyst: Pd(dppf)Cl2 or Pd2(dba)3 with phosphine ligands such as S-Phos or PPh3.

- Base: Potassium acetate or potassium phosphate.

- Solvent: 2-methyltetrahydrofuran (2-MeTHF) or toluene.

- Temperature: 40-85 °C.

- Reaction time: 1–8 hours.

- Atmosphere: Nitrogen or argon inert atmosphere.

Example from patent literature:

- Compound B (Boc-protected intermediate) dissolved in dry 2-MeTHF.

- Addition of bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2.

- Reaction at 80 °C for 8 hours under nitrogen.

- Filtration and solvent removal yielded the boronic acid ester.

- Final product obtained by washing with petroleum ether to yield a white solid with high yield.

Iridium-Catalyzed C7-Selective Boronation (Related Indoles)

For selective functionalization at other positions such as C7, iridium-catalyzed borylation using pinacolborane and bipyridine ligands has been reported. While this method is more common for C7 boronation, it demonstrates the versatility of catalytic borylation in indole chemistry and may be adapted for complex substitution patterns.

- Catalyst: (1,5-cyclooctadiene)(methoxy)iridium(I) dimer with 4,4'-di-tert-butyl-2,2'-bipyridine.

- Boron source: Pinacolborane.

- Solvent: Anhydrous THF.

- Temperature: 60 °C.

- Time: 6–12 hours.

- Post-treatment: Acidic workup with trifluoroacetic acid or acetic acid and Pd(OAc)2 to remove protecting groups or convert intermediates.

This method yields boronic esters that can be purified by flash chromatography and converted to boronic acids.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Directed Lithiation + Boronation | Boc-protected 6-chloro-indole | LDA, triisopropyl borate | THF, 0 °C, acidic quench | ~91.5 | High regioselectivity, sensitive to temperature |

| Pd-Catalyzed Borylation | Boc-protected 4-chloro-indole derivative | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 2-MeTHF, 80 °C, 8 h | High (not specified) | Mild conditions, scalable, high purity |

| Iridium-Catalyzed C7 Borylation (related indoles) | Boc-protected indoles | Pinacolborane, Ir catalyst, bipyridine ligand | THF, 60 °C, 6–12 h | Moderate to high | Selective for C7, adaptable |

Detailed Research Findings and Notes

- The Boc protecting group is stable under the lithiation and Pd-catalyzed borylation conditions, enabling selective functionalization without deprotection.

- Use of 2-methyltetrahydrofuran as solvent in Pd-catalyzed borylation offers advantages over dioxane due to lower boiling point and easier product isolation by filtration and recrystallization.

- Triisopropyl borate is preferred in lithiation-based methods for efficient conversion to boronic acid upon acidic workup.

- Purification typically involves silica gel flash chromatography with gradients of ethyl acetate and heptane or dichloromethane mixtures.

- Reaction atmospheres are strictly inert (N2 or Ar) to prevent oxidation of sensitive intermediates.

- Microwave irradiation has been used to accelerate Pd-catalyzed coupling reactions but is less common for this specific boronic acid synthesis.

- Yields are generally high (>80%) with careful control of reaction parameters.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence reactivity in cross-coupling reactions?

The Boc group acts as a protecting agent for the indole nitrogen, preventing unwanted side reactions (e.g., oxidation or coordination with metal catalysts) during Suzuki-Miyaura cross-coupling. This enhances regioselectivity and stabilizes the boronic acid moiety. Methodologically, the Boc group can be removed post-coupling using acidic conditions (e.g., TFA or HCl) to regenerate the free indole .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- LCMS : To confirm molecular weight and purity (e.g., m/z 243 [M+H-C4H9OCO]<sup>+</sup> as seen in related indole-boronic acids ).

- HPLC : For purity assessment under standardized conditions (e.g., retention time 1.31 minutes with SMD-TFA05 analysis ).

- <sup>1</sup>H/<sup>13</sup>C NMR : To verify substitution patterns on the indole ring and Boc group integrity .

Q. How does the chloro substituent at the 4-position affect the compound’s reactivity?

The electron-withdrawing chloro group deactivates the indole ring, potentially slowing coupling reactions but improving selectivity. It also provides a handle for further functionalization (e.g., substitution via Buchwald-Hartwig amination) .

Advanced Research Questions

Q. How can contradictory LCMS or NMR data be resolved when synthesizing derivatives of this compound?

Contradictions often arise from residual solvents, rotamers (due to the Boc group), or regiochemical ambiguities. Strategies include:

Q. What are optimal conditions for Suzuki-Miyaura coupling with this boronic acid when using electron-deficient aryl halides?

For electron-deficient partners (e.g., nitro- or cyano-substituted aryl halides):

- Catalyst : Pd(PPh3)4 or Pd(OAc)2/SPhos.

- Base : K2CO3 or Cs2CO3 in a 3:1 dioxane/H2O mixture.

- Temperature : 80–100°C for 12–24 hours. Monitor via TLC or LCMS to prevent over-deboronation .

Q. How can the Boc group’s stability be leveraged in multi-step syntheses?

The Boc group is stable under basic and mildly acidic conditions but cleaved under strong acids (e.g., TFA). This allows sequential reactions:

- Step 1 : Perform cross-coupling with the Boc-protected boronic acid.

- Step 2 : Deprotect to expose the indole NH for further functionalization (e.g., alkylation or acylation) .

Q. What are common side reactions when using this compound, and how can they be mitigated?

- Deboronation : Minimize by using degassed solvents and inert atmospheres.

- Protodeboronation : Add stoichiometric Cu(I) or Ag2O to stabilize the boronate intermediate.

- Boc cleavage : Avoid prolonged exposure to acidic or high-temperature conditions during coupling .

Methodological Considerations

Q. How should researchers handle solubility challenges with this compound?

The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, THF). For aqueous reactions, use co-solvents like MeOH/H2O (3:1). Pre-dissolve the boronic acid in a minimal volume of THF before adding to aqueous mixtures .

Q. What strategies improve yields in reactions involving sterically hindered partners?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.